N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a structurally complex small molecule featuring a thieno[2,3-d]pyrimidin-4-one core, a bicyclic scaffold combining thiophene and pyrimidine rings. Key substituents include:
- 5-ethyl and 6-methyl groups on the pyrimidinone ring.
- A tetrahydrofuran-2-ylmethyl moiety at position 2.
- A thioacetamide side chain at position 2, linked to a 1-cyano-1-cyclopropylethyl group.
Properties
Molecular Formula |
C22H28N4O3S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[5-ethyl-6-methyl-4-oxo-3-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H28N4O3S2/c1-4-16-13(2)31-19-18(16)20(28)26(10-15-6-5-9-29-15)21(24-19)30-11-17(27)25-22(3,12-23)14-7-8-14/h14-15H,4-11H2,1-3H3,(H,25,27) |
InChI Key |
XRDCXBTVCVYADP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC(C)(C#N)C3CC3)CC4CCCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of the cyano and cyclopropyl groups via nucleophilic substitution or addition reactions.
- Attachment of the tetrahydrofuran-2-ylmethyl group through alkylation reactions.
- Final coupling with the acetamide moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but may involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Divergences
- Substituent Profiles :
Pharmacological Implications
- Antimicrobial Potential: ’s dichlorophenyl analog demonstrates activity against bacterial strains, suggesting the target compound’s thienopyrimidinone core and optimized substituents could broaden efficacy .
- Enzyme Inhibition : The tetrahydrofuran group’s oxygen atom may facilitate hydrogen bonding with targets like kinases or proteases, a feature absent in ’s dichlorophenyl derivative .
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings, including its mechanism of action, pharmacological properties, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyano Group : Imparts unique reactivity and biological interactions.
- Cyclopropylethyl Moiety : Contributes to the compound's steric properties.
- Thieno[2,3-d]pyrimidine Derivative : Known for various pharmacological activities.
The molecular formula of this compound is , with a molecular weight of approximately 385.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, influencing various physiological processes.
- Receptor Modulation : It is hypothesized that it can modulate receptor activity, potentially affecting signal transduction pathways.
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to this one often exhibit antimicrobial and antifungal activities due to their ability to disrupt cellular processes in pathogens. The presence of the thieno[2,3-d]pyrimidine structure is particularly significant as it has been associated with diverse pharmacological effects, including:
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Antifungal | Disruption of fungal cell membranes |
Comparative Analysis
To better understand the unique attributes of N-(1-Cyano-1-cyclopropylethyl)-2-(5-ethyl-6-methyl...acetamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylimidazole | Imidazole ring | Antimicrobial |
| 4-Ethyl Triazole | Triazole derivative | Antifungal |
| Thioacetamide | Contains sulfur atom | Potentially toxic |
This table highlights how the unique combination of functional groups in N-(1-Cyano...) may enhance its biological activity compared to other derivatives lacking such diversity.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to N-(1-Cyano...) and have provided insights into their efficacy:
- Study on Enzyme Inhibition :
- Antifungal Activity Evaluation :
- Cellular Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
